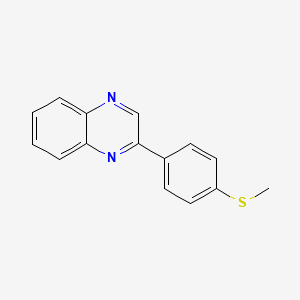

Quinoxaline, 2-(4-(methylthio)phenyl)-

説明

Quinoxaline, 2-(4-(methylthio)phenyl)-, is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a 4-(methylthio)phenyl group. The compound is synthesized via nucleophilic aromatic substitution reactions, as demonstrated in the preparation of 6-(4-(methylthio)phenyl)-6H-indolo[2,3-b]quinoxaline (11g), which achieved a 94% yield using 4-(methylthio)aniline under optimized conditions .

特性

CAS番号 |

53066-80-1 |

|---|---|

分子式 |

C15H12N2S |

分子量 |

252.3 g/mol |

IUPAC名 |

2-(4-methylsulfanylphenyl)quinoxaline |

InChI |

InChI=1S/C15H12N2S/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |

InChIキー |

FTPYEGSDQHXEHH-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

製品の起源 |

United States |

準備方法

The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds . For the specific synthesis of 2-(4-(methylthio)phenyl)-quinoxaline, the following methods are commonly used:

Condensation Reaction: This method involves the reaction of ortho-phenylenediamine with 4-(methylthio)benzil under acidic conditions.

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-(methylthio)phenyl with a halogenated quinoxaline derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields.

化学反応の分析

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent.

Medicine: Quinoxaline derivatives, including 2-(4-(methylthio)phenyl)-quinoxaline, have been investigated for their anticancer properties.

Industry: The compound is used in the development of new materials, including dyes and polymers.

作用機序

The biological activity of quinoxaline, 2-(4-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .

類似化合物との比較

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Structural and Electronic Differences

- Halogenated Derivatives: Bromo and chloro substituents (e.g., compound 4 , 2-(4-Bromophenyl)quinoxaline ) are electron-withdrawing, which may reduce bioavailability but improve binding to electron-deficient biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(methylthio)phenyl)quinoxaline, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzils and o-phenylenediamine derivatives. For example, substituting benzil with 4-(methylthio)benzil in the presence of o-phenylenediamine under reflux in a polar solvent (e.g., ethanol or acetic acid) is a common approach. Key parameters include reaction temperature (80–120°C), solvent choice, and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical for yield optimization .

- Note : Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of 2-(4-(methylthio)phenyl)quinoxaline characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between the quinoxaline core and the substituted phenyl ring (e.g., 22.2° observed in analogous fluorophenyl derivatives) and intermolecular interactions (e.g., centroid–centroid distances ≥3.995 Å for weak aromatic stacking) .

- Analytical Complements : Pair SCXRD with DFT calculations to validate electronic properties and torsional angles.

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s electronic properties and binding affinity in pharmacological studies?

- Methodology :

Electronic Effects : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The electron-donating methylthio group may enhance π-π stacking with biological targets.

Binding Studies : Perform molecular docking against receptors (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina. Compare docking scores with unsubstituted quinoxaline derivatives to quantify substituent effects .

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values in anti-proliferative studies).

Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

- Methodology :

Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., incubation time, solvent controls).

Structural Analog Comparison : Synthesize and test derivatives with incremental modifications (e.g., replacing methylthio with methoxy or halogens) to isolate substituent effects.

Meta-Analysis : Use tools like Web of Science to aggregate data and identify trends across studies .

Q. What strategies mitigate challenges in crystallizing 2-(4-(methylthio)phenyl)quinoxaline for SCXRD analysis?

- Methodology :

Solvent Screening : Test solvent mixtures (e.g., DCM/hexane or ethanol/water) to optimize crystal growth.

Temperature Gradients : Slow cooling from saturated solutions at elevated temperatures enhances crystal quality.

Handling Weak Interactions : Use Hirshfeld surface analysis to identify non-classical interactions (e.g., C–H⋯π) that stabilize the crystal lattice .

Q. How can the reactivity of the methylthio group be leveraged or controlled in further functionalization?

- Methodology :

Oxidation Studies : Treat the compound with oxidizing agents (e.g., H₂O₂) to convert –SMe to –SO₂Me, then evaluate changes in bioactivity or solubility.

Protection/Deprotection : Use tert-butylthio groups as transient protecting agents during synthesis to prevent unwanted side reactions .

Cross-Disciplinary Applications

Q. What computational methods are optimal for predicting the material science applications of 2-(4-(methylthio)phenyl)quinoxaline?

- Methodology :

Charge Transport Properties : Calculate reorganization energies and carrier mobility using Marcus theory or Boltzmann transport equations.

Optoelectronic Modeling : Simulate UV-Vis absorption spectra (TD-DFT) to assess potential in organic semiconductors or light-emitting diodes .

Q. How can researchers design comparative studies to evaluate the environmental stability of methylthio-substituted quinoxalines?

- Methodology :

Degradation Pathways : Expose the compound to accelerated aging conditions (UV light, humidity) and analyze degradation products via LC-MS.

QSAR Modeling : Develop quantitative structure-activity relationship models to predict persistence or toxicity based on substituent electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。